

Synthesis of Ditazole for Research Applications: An In-depth Technical Guide

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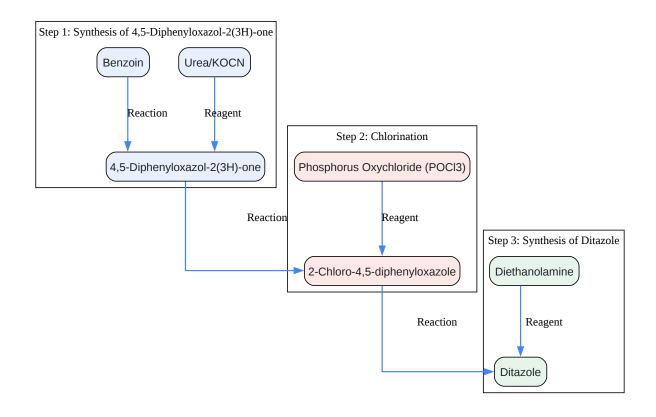
For Researchers, Scientists, and Drug Development Professionals

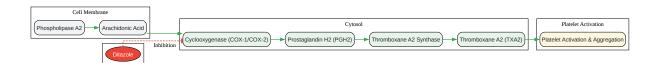
This technical guide provides a comprehensive overview of the synthesis of **Ditazole** (2,2'- ((4,5-diphenyl-1,3-oxazol-2-yl)imino)diethanol), a non-steroidal anti-inflammatory drug (NSAID) with platelet aggregation inhibitory properties. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and a summary of relevant quantitative data. Furthermore, it delves into the proposed mechanism of action of **Ditazole**, visualized through a signaling pathway diagram.

Synthetic Pathway Overview

The synthesis of **Ditazole** can be strategically approached in a three-step sequence, commencing with the formation of a 4,5-diphenyloxazol-2(3H)-one core, followed by chlorination to an active intermediate, and culminating in a nucleophilic substitution with diethanolamine.









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